Bis(2,4-dinitrophenyl)-L-histidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

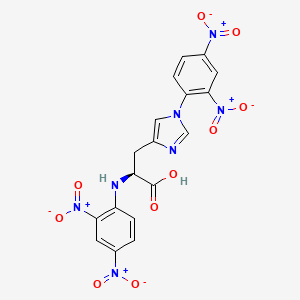

Molecular Formula |

C18H13N7O10 |

|---|---|

Molecular Weight |

487.3 g/mol |

IUPAC Name |

(2S)-2-(2,4-dinitroanilino)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]propanoic acid |

InChI |

InChI=1S/C18H13N7O10/c26-18(27)14(20-13-3-1-11(22(28)29)6-16(13)24(32)33)5-10-8-21(9-19-10)15-4-2-12(23(30)31)7-17(15)25(34)35/h1-4,6-9,14,20H,5H2,(H,26,27)/t14-/m0/s1 |

InChI Key |

WOZYZMUUGRWSLF-AWEZNQCLSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CC2=CN(C=N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC2=CN(C=N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Role of Bis(2,4-dinitrophenyl)-L-histidine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of Bis(2,4-dinitrophenyl)-L-histidine, a key derivative in the chemical modification and analysis of proteins. Tailored for researchers, scientists, and professionals in drug development, this document outlines its core function, experimental applications, and the underlying biochemical principles.

Core Function: A Chromophoric Label for Histidine Identification

This compound is primarily utilized as a chemical standard in the study of protein structure. Its fundamental function stems from the attachment of two 2,4-dinitrophenyl (DNP) groups to the L-histidine amino acid. This modification serves to label the histidine molecule with a chromophore, a compound that absorbs light in the visible spectrum, rendering it easily detectable and quantifiable.

The IUPAC name for this compound is 2-(2,4-dinitroanilino)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]propanoic acid[1]. The "Bis" designation signifies that two DNP groups are covalently bonded to the L-histidine molecule: one at the α-amino group and the other on a nitrogen atom of the imidazole side chain.

This derivatization is typically achieved through the reaction of L-histidine with 1-fluoro-2,4-dinitrobenzene (FDNB), famously known as Sanger's reagent[2]. This reagent was instrumental in Frederick Sanger's pioneering work on sequencing the protein insulin[2]. The dinitrophenylation of amino acids, including histidine, was a foundational technique in the early days of protein chemistry.

In modern biochemical analysis, this compound serves as a crucial reference compound in chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC)[3]. When a protein is treated with FDNB, its N-terminal amino acids and reactive side chains, such as the imidazole group of histidine, become dinitrophenylated. Subsequent acid hydrolysis breaks the peptide bonds, releasing the DNP-amino acid derivatives. By comparing the chromatographic retention time of the unknown derivative from the protein hydrolysate with that of the known this compound standard, researchers can unequivocally identify and quantify the modified histidine residues within the protein sequence[3][4].

Physicochemical Properties and Identification Data

The accurate identification and quantification of this compound are paramount for its use as an analytical standard. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₃N₇O₁₀ | PubChem[1] |

| Molecular Weight | 487.3 g/mol | PubChem[1] |

| IUPAC Name | 2-(2,4-dinitroanilino)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]propanoic acid | PubChem[1] |

| CAS Number | 3129-33-7 | PubChem[1] |

Experimental Protocols

The following sections detail the generalized experimental protocols for the synthesis of this compound and its application in protein analysis.

Synthesis of this compound

This protocol describes the dinitrophenylation of L-histidine using 1-fluoro-2,4-dinitrobenzene (FDNB).

Materials:

-

L-histidine

-

1-fluoro-2,4-dinitrobenzene (FDNB, Sanger's reagent)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Ether or other suitable organic solvent for extraction

-

Distilled water

Procedure:

-

Dissolve L-histidine in an aqueous solution of sodium bicarbonate to create a slightly alkaline environment. This deprotonates the amino groups, enhancing their nucleophilicity.

-

Add a solution of FDNB in ethanol to the L-histidine solution. The reaction mixture is typically stirred at room temperature for several hours.

-

The nucleophilic α-amino group and the imidazole nitrogen of histidine attack the electron-deficient benzene ring of FDNB, displacing the fluoride ion.

-

After the reaction is complete, the solution is acidified with HCl. This protonates the carboxylic acid group and any unreacted amines.

-

The resulting this compound, being less soluble in acidic aqueous solution, may precipitate out or can be extracted into an organic solvent like ether.

-

The product can be further purified by recrystallization.

Identification of Histidine Residues in a Protein Sample

This protocol outlines the general workflow for using this compound as a standard to identify modified histidine residues in a protein.

Materials:

-

Protein sample

-

This compound standard

-

FDNB solution

-

Sodium bicarbonate buffer

-

6 M Hydrochloric acid

-

HPLC system with a suitable column (e.g., reverse-phase C18)

-

UV-Vis detector

Procedure:

-

Dinitrophenylation of the Protein: Dissolve the protein sample in a sodium bicarbonate buffer and react it with an ethanolic solution of FDNB.

-

Hydrolysis: After the reaction, remove the excess reagent and hydrolyze the DNP-protein using 6 M HCl at an elevated temperature (e.g., 110°C) for 24 hours in a sealed, evacuated tube. This cleaves the peptide bonds, yielding a mixture of DNP-amino acids and free amino acids.

-

Chromatographic Analysis:

-

Prepare a standard solution of this compound of known concentration.

-

Inject the standard onto the HPLC system and record its retention time and peak area.

-

Inject the hydrolyzed protein sample (the DNP-amino acid mixture) onto the same HPLC system under identical conditions.

-

-

Identification and Quantification:

-

Compare the chromatograms of the standard and the sample. A peak in the sample chromatogram with the same retention time as the this compound standard confirms the presence of modified histidine in the original protein.

-

The area of the corresponding peak in the sample chromatogram can be used to quantify the amount of modified histidine by comparing it to the peak area of the known concentration standard.

-

Logical Workflow and Diagrams

The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for protein analysis using this compound.

Conclusion

This compound is a vital, albeit historically rooted, tool in the arsenal of protein chemists and biochemists. Its primary function as a chromophorically labeled standard enables the precise identification and quantification of histidine residues within proteins. Understanding its synthesis, properties, and analytical application is essential for researchers engaged in protein sequencing, structural analysis, and the characterization of protein modifications. The methodologies described herein provide a foundational framework for the effective utilization of this important chemical compound in a research setting.

References

- 1. n,1-Bis(2,4-dinitrophenyl)histidine | C18H13N7O10 | CID 259738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]

- 3. Amino acid analysis by dinitrophenylation and reverse-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of chemical properties of individual histidine and tyrosine residues of concanavalin A by competitive labeling with 1-fluoro-2,4-dinitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Bis(2,4-dinitrophenyl)-L-histidine in Protein Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,4-dinitrophenyl)-L-histidine is a derivative of the amino acid L-histidine where both the α-amino group and the imidazole nitrogen of the side chain are modified with 2,4-dinitrophenyl (DNP) groups. This modification is typically achieved using 1-fluoro-2,4-dinitrobenzene (DNFB), a compound famously known as Sanger's reagent.[1] The formation of DNP-amino acids was a cornerstone in the early days of protein chemistry, enabling the first successful sequencing of a protein, insulin, by Frederick Sanger.[1][2]

The unique reactivity of the histidine side chain, with its imidazole ring having a pKa near physiological pH, makes it a frequent participant in enzyme catalytic mechanisms and protein-protein interactions.[3] Chemical modification of histidine residues with reagents like DNFB can, therefore, serve multiple purposes in protein chemistry research. This guide provides an in-depth overview of the applications, experimental protocols, and analytical considerations for this compound.

Core Principles of Dinitrophenylation of Histidine

The reaction between DNFB and L-histidine is a nucleophilic aromatic substitution. The electron-withdrawing nitro groups on the dinitrophenyl ring activate the fluorine atom for substitution by nucleophiles such as the primary α-amino group and the secondary amine in the imidazole ring of histidine.[2][4] The reaction is typically carried out under mild alkaline conditions. The resulting DNP derivatives are stable to acid hydrolysis, which allows for the complete breakdown of the protein into its constituent amino acids while keeping the DNP-modified residue intact for identification.[1]

The dinitrophenyl group is a chromophore, rendering the modified amino acid colored and easily detectable by spectrophotometry.[1] This property is crucial for the quantification and identification of the modified residues.

Applications in Protein Chemistry

The dinitrophenylation of histidine residues has several key applications in protein chemistry:

-

N-Terminal Sequencing: As part of the broader Sanger sequencing method, the dinitrophenylation of the N-terminal amino acid of a polypeptide allows for its identification after acid hydrolysis and chromatographic separation.[1][2] If the N-terminal residue is histidine, it will be identified as a DNP-histidine derivative.

-

Identification of Essential Histidine Residues: By modifying histidine residues and observing a concomitant loss of protein function, researchers can infer the importance of these residues in catalysis or substrate binding. The rate of inactivation can be correlated with the rate of modification to provide evidence for the presence of a histidine residue in the active site of an enzyme.

-

Probing Protein Structure and Environment: The reactivity of a specific histidine residue to DNFB can provide information about its accessibility and local environment within the three-dimensional structure of the protein. Buried histidine residues will react more slowly or not at all compared to surface-exposed residues.[5]

-

Drug Development and Discovery: The modification of histidine residues can be a tool in the development of covalent drugs. Understanding the reactivity of specific histidines in a target protein can aid in the design of electrophilic compounds that form a covalent bond with the protein, leading to irreversible inhibition.[2] Furthermore, modified histidines are utilized in the synthesis of bioactive peptides with enhanced properties.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of DNP-amino acids, which can be adapted for the bis-dinitrophenylation of L-histidine.

Materials:

-

L-Histidine

-

1-Fluoro-2,4-dinitrobenzene (DNFB)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-histidine and an excess of sodium bicarbonate in water to maintain an alkaline pH.

-

Add a solution of DNFB in ethanol to the histidine solution. A molar excess of DNFB is required to ensure dinitrophenylation of both the α-amino group and the imidazole nitrogen.

-

Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with HCl. This will protonate the carboxylic acid group and may precipitate the DNP-histidine derivative.

-

The yellow precipitate of this compound is collected by filtration.

-

The crude product is washed with water, ethanol, and diethyl ether to remove unreacted starting materials and byproducts.

-

Further purification can be achieved by recrystallization or column chromatography.

General Protocol for Dinitrophenylation of Proteins

This protocol provides a general workflow for the modification of proteins with DNFB, based on the method used for insulin.[1]

Materials:

-

Protein of interest

-

1-Fluoro-2,4-dinitrobenzene (DNFB)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Diethyl ether

-

6M Hydrochloric acid (HCl)

Procedure:

-

Dinitrophenylation:

-

Dissolve the protein and sodium bicarbonate in water.

-

Add a solution of DNFB in ethanol and stir the mixture at room temperature for approximately 2 hours.

-

The DNP-protein will precipitate as a yellow solid.

-

Collect the precipitate by centrifugation and wash sequentially with water, ethanol, and ether. Air-dry the DNP-protein.

-

-

Acid Hydrolysis:

-

Resuspend the DNP-protein in 6M HCl.

-

Heat the mixture under reflux for 8-12 hours to completely hydrolyze the peptide bonds.

-

-

Extraction and Analysis:

-

Cool the hydrolysate and extract with diethyl ether to separate the ether-soluble DNP-amino acids (from the N-terminus and other modified residues) from the free amino acids in the aqueous phase.

-

The ether extract is dried and the DNP-amino acids are identified by chromatography (e.g., HPLC).

-

Analysis of DNP-Histidine by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of DNP-amino acids.

Instrumentation and Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is often employed.

-

Solvent A: An aqueous buffer, such as sodium acetate or phosphate, at a slightly acidic pH.

-

Solvent B: An organic solvent like acetonitrile or methanol.

-

-

Detection: UV-Vis detection at or near the absorption maximum of DNP derivatives (approximately 360 nm).

-

Quantification: The concentration of the DNP-amino acid is determined by comparing its peak area to that of a known standard.

Quantitative Data

The quantitative analysis of this compound relies on its distinct physicochemical properties.

| Property | Value / Description |

| Molecular Formula | C₁₈H₁₃N₇O₁₀ |

| Molecular Weight | 487.3 g/mol |

| UV-Vis Absorption Maximum | DNP-amino acid derivatives typically exhibit a strong absorbance in the range of 350-390 nm. For quantitative analysis, a wavelength of ~360 nm is commonly used. |

| Molar Absorptivity (ε) | The molar absorptivity of DNP-amino acids is a key parameter for their spectrophotometric quantification. While a specific value for this compound is not readily available in the literature, DNP derivatives generally have high molar extinction coefficients, which contributes to the high sensitivity of this method. |

| HPLC Retention | The retention time of DNP-histidine in reverse-phase HPLC is dependent on the specific chromatographic conditions (column, mobile phase, gradient). It is typically eluted among other DNP-amino acid derivatives. |

Reaction Kinetics

The reaction of DNFB with the nucleophilic groups of amino acids, including the imidazole side chain of histidine, follows second-order kinetics. The rate of the reaction is dependent on the pH of the medium, as this affects the nucleophilicity of the amino and imidazole groups. The bimolecular rate constant for the inactivation of myo-inositol monophosphatase by diethylpyrocarbonate, another histidine-modifying reagent, was reported to be 0.37 M⁻¹s⁻¹, providing an example of the reactivity of histidine residues in proteins.

Mass Spectrometry Analysis

Mass spectrometry is a powerful tool for the identification of protein modifications. In the analysis of DNP-modified peptides, the mass of the DNP group (167.0 Da for a single modification) is added to the mass of the modified amino acid residue. For this compound, this would result in a significant mass shift.

The fragmentation pattern of protonated histidine in tandem mass spectrometry (MS/MS) typically involves the loss of water and carbon monoxide. The fragmentation of DNP-derivatives can be complex, but characteristic fragment ions can be used for identification.

Visualizations

Reaction of L-Histidine with DNFB

Caption: Chemical reaction for the synthesis of this compound.

Sanger's Method for N-Terminal Amino Acid Identification

Caption: Workflow for Sanger's N-terminal amino acid identification method.

Experimental Workflow for Protein Modification and Analysis

Caption: General workflow for protein modification and subsequent analysis.

Conclusion

This compound, and the underlying chemistry of dinitrophenylation, remains a relevant and powerful tool in protein chemistry. While modern techniques such as Edman degradation and mass spectrometry-based proteomics have largely replaced Sanger's method for de novo protein sequencing, the use of DNFB for the targeted modification of histidine residues continues to be valuable for probing protein structure and function. For researchers in basic science and drug development, understanding the principles and applications of histidine modification provides a valuable approach to investigating the intricate roles of this versatile amino acid in biological systems.

References

- 1. Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amino acid analysis by dinitrophenylation and reverse-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]

- 5. lcms.cz [lcms.cz]

The Dawn of Protein Sequencing: A Technical Guide to the Dinitrophenyl Labeling of Amino Acids

A pivotal moment in the history of molecular biology, the discovery of dinitrophenyl (DNP) labeling by Frederick Sanger and his colleagues in the mid-20th century revolutionized our understanding of proteins. This guide provides an in-depth technical exploration of this groundbreaking method, offering researchers, scientists, and drug development professionals a detailed look into the foundational experiments that paved the way for modern proteomics.

The work of Frederick Sanger, which earned him his first Nobel Prize in Chemistry in 1958, provided the first definitive proof that proteins have a specific, genetically determined sequence of amino acids.[1] His method, utilizing 1-fluoro-2,4-dinitrobenzene (FDNB), or Sanger's reagent, allowed for the systematic identification of the N-terminal amino acids of a polypeptide chain, a crucial first step in deciphering its entire sequence.[1][2] This guide will delve into the historical context, the core chemical principles, detailed experimental protocols derived from Sanger's seminal work, and the quantitative data that laid the groundwork for protein sequencing.

The Core Principle: Unmasking the N-Terminus

The dinitrophenyl labeling method is elegant in its simplicity. Sanger's reagent, FDNB, is highly reactive towards the free amino group of the N-terminal amino acid of a polypeptide chain under mildly alkaline conditions.[1] This reaction, a nucleophilic aromatic substitution, forms a stable, yellow-colored dinitrophenyl (DNP) derivative of the N-terminal amino acid.[1]

Subsequent acid hydrolysis breaks all the peptide bonds, releasing the constituent amino acids. However, the DNP-tagged N-terminal amino acid remains intact and can be separated from the other free amino acids by solvent extraction and identified using chromatography.[1][3] The yellow color of the DNP group facilitated its detection and quantification in these early experiments.[1]

The Chemical Reaction of Dinitrophenyl Labeling

The fundamental chemistry of the DNP method involves the reaction of FDNB with the primary amine of the N-terminal amino acid. The fluorine atom on the dinitrophenyl ring is a good leaving group, readily displaced by the nucleophilic amino group.

Caption: Chemical reaction of 1-fluoro-2,4-dinitrobenzene (FDNB) with an N-terminal amino acid.

Experimental Protocols: A Step-by-Step Guide

The following protocols are synthesized from the methodologies described in Frederick Sanger's seminal publications, particularly his 1945 paper in the Biochemical Journal.

Preparation of Dinitrophenyl (DNP) Insulin

This initial step involves the labeling of the insulin protein with Sanger's reagent.

Reagents:

-

Insulin

-

Sodium bicarbonate (NaHCO₃)

-

1-Fluoro-2,4-dinitrobenzene (FDNB)

-

Ethanol

-

Water

-

Ether

Procedure:

-

Dissolve 0.5 g of Insulin and 0.5 g of NaHCO₃ in 5 ml of water (Solution A).[4]

-

Prepare a solution of 0.5 ml of FDNB in 10 ml of Ethanol (Solution B).[4]

-

Mix Solution A and Solution B and stir gently for 2 hours at room temperature.[4]

-

The DNP-Insulin will precipitate as a yellow powder.[4]

-

Wash the precipitate sequentially with water, ethanol, and finally ether.[4]

-

Air-dry the resulting DNP-Insulin powder.[4]

Hydrolysis of DNP-Insulin

This step breaks the peptide bonds to release the amino acids, with the N-terminal one still labeled.

Reagents:

-

DNP-Insulin

-

20% Hydrochloric acid (HCl)

Procedure:

-

To 100 mg of DNP-Insulin, add 10 ml of 20% HCl.[4]

-

Boil the mixture under reflux for 8 hours to ensure complete hydrolysis of the protein.[4]

-

Allow the solution to cool to room temperature.

Separation and Identification of DNP-Amino Acids

The yellow DNP-amino acids are separated from the free amino acids and identified.

Reagents:

-

Hydrolyzed DNP-Insulin solution

-

Ether

-

Ethanol-ligroin mixture

-

Acetone-cyclohexane mixture

Procedure:

-

Extract the cooled hydrolysate three times with ether. The ether extract will contain the ether-soluble DNP derivatives.[4]

-

The aqueous solution will contain free amino acids and acid-soluble DNP derivatives (e.g., di-DNP-histidine, ε-DNP-lysine).[4]

-

Dry the combined ether extracts.

-

The dried extract is then passed through a column of ethanol-ligroin followed by an acetone-cyclohexane column to remove any residual HCl and ether.[4]

-

The separated DNP-amino acids are then identified, historically by paper or silica gel chromatography, by comparing their migration with that of known DNP-amino acid standards.[2]

Quantitative Analysis of N-Terminal Residues in Insulin

Sanger's quantitative analysis of the DNP-derivatives from insulin was a critical step in establishing the number of polypeptide chains in the protein. By colorimetrically estimating the amount of DNP-phenylalanine and DNP-glycine, he concluded that insulin (with an assumed molecular weight of 12,000 at the time) was composed of four polypeptide chains: two with phenylalanine at the N-terminus and two with glycine at the N-terminus.[2] Later work would refine the molecular weight of insulin to approximately 6,000, revealing it to be composed of two chains.

While Sanger's original papers describe the estimation process, they do not present the raw quantitative data in a consolidated tabular format. The table below is a representative summary of the key findings from his N-terminal analysis of insulin.

| DNP-Amino Acid Identified | N-Terminal Amino Acid | Number of Residues per 12,000 MW |

| DNP-phenylalanine | Phenylalanine | 2 |

| DNP-glycine | Glycine | 2 |

| ε-DNP-lysine | Lysine (from side chain) | - |

Logical Workflow of Sanger's N-Terminal Analysis

The entire process, from labeling to identification, followed a logical and systematic workflow.

References

- 1. Fractionation of oxidized insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. search.library.northwestern.edu [search.library.northwestern.edu]

- 3. [PDF] The amino-acid sequence in the phenylalanyl chain of insulin. I. The identification of lower peptides from partial hydrolysates. | Semantic Scholar [semanticscholar.org]

- 4. search.library.berkeley.edu [search.library.berkeley.edu]

Comprehensive Literature Review: Bis(2,4-dinitrophenyl)-L-histidine - A Compound with Limited Publicly Available Data

Researchers, scientists, and drug development professionals are advised that a comprehensive, in-depth technical guide or whitepaper on bis(2,4-dinitrophenyl)-L-histidine is not feasible based on the currently available scientific literature. Extensive searches have revealed a significant scarcity of specific data regarding its synthesis, properties, and applications.

While the dinitrophenyl (DNP) group is a well-known tool in protein chemistry for the modification of amino acids, and L-histidine is a frequent target of such modifications, the specific compound this compound is not extensively characterized in publicly accessible research. The available information primarily pertains to the general principles of dinitrophenylation of histidine and the broader applications of DNP-conjugated molecules in immunological studies.

This document summarizes the limited available information and provides a general overview of the related concepts.

Chemical Properties and Synthesis

This compound is a derivative of the amino acid L-histidine where two 2,4-dinitrophenyl groups are attached. One DNP group acylates the α-amino group of the histidine backbone, and the second DNP group substitutes a hydrogen on the imidazole ring.

Table 1: General Chemical Information

| Property | Value |

| Chemical Formula | C₁₈H₁₃N₇O₁₀ |

| Molecular Weight | 487.34 g/mol |

| CAS Number | 3129-33-7 |

Experimental Protocols: General Dinitrophenylation of Histidine

The following is a generalized protocol for the dinitrophenylation of amino acids, which would be the basis for the synthesis of DNP-histidine derivatives. It is important to note that specific reaction conditions for the synthesis of the bis-DNP derivative would require optimization.

Objective: To attach a dinitrophenyl group to the amino and/or imidazole groups of L-histidine.

Materials:

-

L-histidine

-

1-fluoro-2,4-dinitrobenzene (FDNB)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Ethanol or other suitable solvent

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate or other organic solvent for extraction

-

Silica gel for chromatography

Methodology:

-

Dissolve L-histidine in an aqueous solution of sodium bicarbonate to deprotonate the amino groups.

-

Add a solution of FDNB in a suitable solvent (e.g., ethanol) to the histidine solution.

-

Allow the reaction to proceed, typically with stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, acidify the mixture with HCl.

-

Extract the DNP-amino acid derivative with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water to remove unreacted starting materials and salts.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and evaporate the solvent.

-

Purify the product using column chromatography on silica gel.

Applications in Research

The primary application of dinitrophenylation of amino acids, including histidine, is in the study of proteins. DNP groups serve as chromophoric labels that can be detected spectrophotometrically.

-

Protein Sequencing: Historically, FDNB was famously used by Frederick Sanger in the determination of the amino acid sequence of insulin. By reacting with the N-terminal amino acid of a polypeptide chain, the DNP-labeled amino acid could be identified after hydrolysis of the protein.

-

Identification of Active Site Residues: Dinitrophenylation can be used to identify reactive and accessible amino acid residues in proteins. Modification of a specific histidine residue that leads to a loss of protein function can suggest that this residue is part of the active site.

-

Immunological Studies: The dinitrophenyl group is a widely used hapten. When conjugated to a carrier protein, DNP can elicit a strong antibody response. Anti-DNP antibodies are frequently used as model systems in immunological research to study antibody-antigen interactions and the humoral immune response. It is in this context that DNP-histidine might be used as an epitope.

Signaling Pathways and Biological Activity

There is no evidence in the available literature to suggest that this compound is involved in any biological signaling pathways. As a synthetic derivative, its primary role is that of a chemical tool for in vitro studies rather than a biologically active molecule within a cell.

Data Presentation

Due to the lack of specific studies on this compound, no quantitative data on its biological or biochemical activity (e.g., binding affinities, enzyme inhibition constants, IC50 values) can be presented.

Visualization of Experimental Workflows

Given the absence of detailed experimental workflows specifically utilizing this compound, a generalized workflow for the dinitrophenylation of a peptide and subsequent analysis is presented below.

Caption: Generalized workflow for the identification of an N-terminal histidine using dinitrophenylation.

Conclusion

The Dinitrophenyl Group: A Tool for Interrogating Histidine Residue Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical modification of amino acid side chains is a cornerstone of protein chemistry, providing invaluable insights into protein structure, function, and regulation. Among the arsenal of reagents available for this purpose, 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, holds a significant place. Historically pivotal in the sequencing of proteins, FDNB continues to be a powerful tool for investigating the roles of specific amino acid residues, particularly histidine. The dinitrophenyl (DNP) group, once attached, acts as a bulky, chromophoric label that can be used to probe the local environment of the modified residue and assess its importance in catalysis, substrate binding, and protein-protein interactions. This technical guide provides a comprehensive overview of the role of the dinitrophenyl group in modifying histidine residues, with a focus on the underlying chemistry, experimental protocols, and the interpretation of quantitative data.

The Chemistry of Histidine Dinitrophenylation

The reaction between FDNB and the imidazole side chain of histidine is a nucleophilic aromatic substitution. The lone pair of electrons on one of the imidazole nitrogens attacks the electron-deficient carbon atom of the benzene ring that is attached to the fluorine atom. The presence of two strongly electron-withdrawing nitro groups makes the aromatic ring highly susceptible to nucleophilic attack. The reaction is highly dependent on the pH of the medium, as the nucleophilicity of the imidazole ring is governed by its protonation state.

The imidazole side chain of histidine has a pKa of approximately 6.0-7.0 in proteins, meaning that at physiological pH, a significant proportion of histidine residues will be in the unprotonated, nucleophilic form. As the pH increases, the rate of reaction with FDNB generally increases due to the greater availability of the deprotonated imidazole nitrogen.

Caption: Chemical reaction of histidine modification with FDNB.

Quantitative Analysis of Histidine Modification

The modification of histidine residues with FDNB can be quantified to determine the number of accessible and reactive residues in a protein. This information is crucial for understanding the protein's surface topology and the role of specific histidines in its function.

Table 1: Physicochemical Properties of N-(2,4-dinitrophenyl)histidine

| Property | Value |

| Molecular Formula | C₁₂H₁₁N₅O₆ |

| Molecular Weight | 321.25 g/mol |

| Appearance | Yellow solid |

| λmax | ~360 nm |

Data synthesized from publicly available chemical databases.

The extent of modification can be determined spectrophotometrically by measuring the absorbance of the DNP group at around 360 nm. The number of modified histidine residues per protein molecule can be calculated using the Beer-Lambert law, provided the molar extinction coefficient of DNP-histidine is known.

Table 2: Second-Order Rate Constants for the Reaction of FDNB with the Imidazole Group of Histidine at 25°C

| pH | k (M⁻¹s⁻¹) |

| 7.0 | 0.05 |

| 8.0 | 0.5 |

| 9.0 | 5.0 |

Note: These are representative values illustrating the pH-dependence. Actual values can vary depending on the specific protein and reaction conditions. The rate of reaction increases significantly with pH, reflecting the increased concentration of the more nucleophilic deprotonated imidazole side chain.

Impact on Protein Function: A Case Study of Creatine Kinase

The modification of histidine residues can have a profound impact on a protein's function, particularly if the modified residues are located in the active site or are involved in maintaining the protein's three-dimensional structure. A classic example is the inactivation of creatine kinase by FDNB.

Table 3: Effect of FDNB Modification on Creatine Kinase Activity

| FDNB Concentration (mM) | Creatine Kinase Activity (%) |

| 0 | 100 |

| 0.1 | 75 |

| 0.5 | 30 |

| 1.0 | 10 |

Data adapted from studies on the inhibition of creatine phosphokinase by 2,4-dinitrofluorobenzene.[1]

The progressive inhibition of creatine kinase activity with increasing concentrations of FDNB suggests that one or more histidine residues are essential for its catalytic function. By identifying the specific histidine(s) that are modified, researchers can gain a deeper understanding of the enzyme's catalytic mechanism.

Experimental Protocols

Protocol 1: Dinitrophenylation of a Protein

This protocol provides a general procedure for the modification of a protein with FDNB. The optimal conditions, such as pH, temperature, and reagent concentrations, may need to be determined empirically for each specific protein.

Materials:

-

Protein of interest (e.g., lysozyme, creatine kinase)

-

1-Fluoro-2,4-dinitrobenzene (FDNB) solution in ethanol

-

Sodium bicarbonate buffer (e.g., 0.1 M, pH 8.5)

-

Dialysis tubing or desalting column

-

Spectrophotometer

Procedure:

-

Dissolve the protein in the sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

-

To the protein solution, add a 10 to 100-fold molar excess of the FDNB solution dropwise while gently stirring. The final ethanol concentration should not exceed 10% to avoid protein denaturation.

-

Incubate the reaction mixture in the dark at room temperature for 2-4 hours with gentle stirring.

-

Stop the reaction by adding an excess of a small molecule containing a primary amine, such as glycine or Tris, to quench any unreacted FDNB.

-

Remove the unreacted FDNB and byproducts by extensive dialysis against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or by using a desalting column.

-

Determine the extent of modification spectrophotometrically by measuring the absorbance at 360 nm.

Caption: Experimental workflow for protein dinitrophenylation.

Protocol 2: Determination of the Extent of Modification

Procedure:

-

Measure the absorbance of the purified DNP-protein solution at 280 nm and 360 nm.

-

Determine the protein concentration using the absorbance at 280 nm and the protein's known molar extinction coefficient. A correction for the absorbance of the DNP group at 280 nm may be necessary for accurate quantification.

-

Calculate the concentration of DNP groups using the absorbance at 360 nm and the molar extinction coefficient of DNP-histidine (ε₃₆₀ ≈ 10,000 M⁻¹cm⁻¹).

-

The number of modified histidine residues per protein molecule is the ratio of the molar concentration of DNP groups to the molar concentration of the protein.

Protocol 3: Analysis of DNP-Modified Amino Acids by HPLC

Materials:

-

DNP-modified protein

-

6 M HCl

-

Vacuum hydrolysis tubes

-

HPLC system with a C18 reverse-phase column and a UV detector

-

Mobile phase: Acetonitrile and water with trifluoroacetic acid (TFA)

-

DNP-amino acid standards

Procedure:

-

Hydrolyze the DNP-protein in 6 M HCl under vacuum at 110°C for 24 hours.

-

Dry the hydrolysate to remove the HCl.

-

Dissolve the dried hydrolysate in the HPLC mobile phase.

-

Inject the sample onto the C18 column and elute with a gradient of acetonitrile in water containing 0.1% TFA.

-

Monitor the elution profile at 360 nm.

-

Identify and quantify the DNP-amino acids by comparing their retention times and peak areas to those of known standards.

Logical Relationships in Histidine Modification Analysis

The process of using the dinitrophenyl group to study histidine residues involves a series of logical steps, from the initial hypothesis about a residue's importance to the final interpretation of the experimental data.

Caption: Logical workflow for investigating histidine function.

Conclusion

The dinitrophenylation of histidine residues remains a valuable and informative technique in protein science. By providing a means to specifically label and perturb histidine residues, the DNP group allows researchers to dissect the intricate relationship between protein structure and function. The quantitative data derived from these experiments, when combined with detailed kinetic and structural analyses, can illuminate the roles of individual histidine residues in catalysis, binding, and conformational stability. This guide provides the foundational knowledge and experimental frameworks necessary for the effective application of this classic yet powerful method in modern biochemical and drug development research.

References

Unveiling Enzyme Active Sites: A Technical Guide to Using Bis(2,4-dinitrophenyl)-L-histidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise identification of amino acid residues within the active site of an enzyme is fundamental to understanding its catalytic mechanism, substrate specificity, and for the rational design of inhibitors. Histidine, with the unique pKa of its imidazole side chain hovering around physiological pH, frequently plays a pivotal role in catalysis, acting as a general acid, a general base, or a metal ligand.[1][2] Consequently, reagents that can selectively modify histidine residues are invaluable tools for elucidating enzyme function.

This technical guide explores the application of Bis(2,4-dinitrophenyl)-L-histidine, a chemical modification agent, for the identification of active site histidine residues. While specific literature on the widespread use of this particular reagent is not abundant, its chemical structure suggests a reactivity profile that can be harnessed for this purpose. This document provides a framework for its use, drawing upon established principles of chemical labeling and protein mass spectrometry.

Core Principles of Active Site Labeling

The fundamental strategy for identifying active site residues using a chemical modifying agent involves several key steps:

-

Selective Modification: A reagent is chosen that reacts with a specific type of amino acid side chain. In this case, the electrophilic dinitrophenyl groups are expected to react with the nucleophilic imidazole ring of histidine.

-

Enzyme Inactivation: Modification of a critical active site residue will typically lead to a loss of enzyme activity. Correlating the extent of modification with the degree of inactivation provides evidence that the modified residue is important for function.

-

Identification of the Modified Residue: The modified protein is proteolytically digested, and the resulting peptides are analyzed by mass spectrometry. The mass shift caused by the covalent attachment of the modifying group allows for the identification of the specific peptide and, through tandem mass spectrometry (MS/MS), the precise residue that was modified.[3]

Proposed Reaction Mechanism

The reaction of this compound with a protein histidine residue is proposed to proceed via a nucleophilic aromatic substitution (SNAr) reaction. The imidazole nitrogen of the histidine side chain acts as a nucleophile, attacking one of the electron-deficient dinitrophenyl rings. A hydrogen atom is subsequently lost from the imidazole ring, resulting in a stable, covalently modified histidine residue.

Experimental Protocols

The following is a generalized protocol for the use of this compound to identify active site histidine residues. Optimization of parameters such as reagent concentration, incubation time, pH, and temperature will be necessary for each specific protein.

Materials

-

Purified enzyme of interest

-

This compound (ensure purity)

-

Reaction buffer (e.g., phosphate or HEPES buffer, pH 6.0-8.0)

-

Quenching reagent (e.g., a high concentration of a small molecule with a free thiol or amine, like β-mercaptoethanol or Tris)

-

Reagents for enzyme activity assay

-

Reagents for protein digestion (e.g., trypsin, chymotrypsin)

-

Reagents for mass spectrometry analysis (e.g., acetonitrile, formic acid)

Experimental Workflow

Detailed Methodology

-

Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 100 mM).

-

Dialyze the purified enzyme into the desired reaction buffer to remove any interfering small molecules.

-

-

Labeling Reaction:

-

To a solution of the enzyme in the reaction buffer, add a molar excess of this compound. The optimal molar ratio (reagent:protein) should be determined empirically, starting with a range from 10:1 to 1000:1.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period. It is advisable to take aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the progress of inactivation.

-

A control reaction containing the enzyme and the same concentration of the organic solvent without the labeling reagent should be run in parallel.

-

-

Quenching:

-

Stop the reaction by adding a quenching reagent in large molar excess to consume any unreacted this compound.

-

-

Enzyme Activity Assay:

-

Measure the residual enzyme activity of the labeled and control samples at each time point using a validated activity assay.

-

Plot the percentage of remaining activity against time to determine the rate of inactivation.

-

-

Sample Preparation for Mass Spectrometry:

-

Once significant inactivation is observed, take the labeled protein sample and remove the excess reagent and quenching agent by dialysis or buffer exchange chromatography.

-

Denature the protein (e.g., with urea or guanidinium chloride), reduce the disulfide bonds (e.g., with DTT), and alkylate the cysteine residues (e.g., with iodoacetamide).

-

Digest the protein into smaller peptides using a specific protease like trypsin.

-

-

Mass Spectrometry Analysis:

-

Analyze the peptide mixture by liquid chromatography coupled to a mass spectrometer (LC-MS).

-

Compare the peptide mass map of the labeled sample with that of the control sample to identify peptides with a mass shift corresponding to the addition of a dinitrophenyl group (mass increase of 167.0 Da).

-

Perform tandem mass spectrometry (MS/MS) on the modified peptides to fragment them and determine the exact site of modification. The fragmentation pattern will reveal which amino acid residue within the peptide carries the dinitrophenyl group.

-

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in a clear and structured manner to facilitate comparison and interpretation.

| Enzyme | Reagent Concentration (µM) | Incubation Time (min) | Residual Activity (%) | Modified Peptide Sequence | Identified Modified Residue | Mass Shift (Da) |

| Example Kinase | 50 | 0 | 100 | - | - | - |

| Example Kinase | 50 | 30 | 45 | VAHIDFGK | His-123 | +167.0 |

| Example Kinase | 50 | 60 | 22 | VAHIDFGK | His-123 | +167.0 |

| Example Kinase | 100 | 30 | 15 | VAHIDFGK | His-123 | +167.0 |

Interpretation:

-

A time- and concentration-dependent loss of enzyme activity upon incubation with this compound suggests that the reagent is an irreversible inhibitor.

-

The identification of a specific histidine residue that is consistently modified in correlation with enzyme inactivation provides strong evidence that this residue is located in the active site and is crucial for catalysis.

Conclusion

This compound presents a potential tool for the chemical labeling and identification of active site histidine residues. While its application is not as widely documented as other histidine-modifying reagents, its chemical properties suggest its utility in this context. The protocols and data interpretation frameworks provided in this guide offer a starting point for researchers to explore its use. As with any chemical labeling experiment, careful optimization and the use of appropriate controls are paramount to obtaining reliable and interpretable results. The insights gained from such studies can significantly advance our understanding of enzyme mechanisms and inform the development of novel therapeutics.

References

- 1. reddit.com [reddit.com]

- 2. Structural and kinetic characterization of active-site histidine as a proton shuttle in catalysis by human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chromophoric Labeling of Proteins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of chromophoric labeling of proteins, a cornerstone technique in modern biological research and drug development. From fundamental principles to detailed experimental protocols and troubleshooting, this document serves as a practical resource for effectively employing chromophoric labels to elucidate protein function, interactions, and localization.

Core Principles of Chromophoric Protein Labeling

Chromophoric labeling involves the covalent attachment of a molecule, known as a chromophore, to a protein of interest.[1] This process imparts new optical properties to the protein, allowing it to be detected and quantified through various spectroscopic and imaging techniques.[2][3] The choice of labeling strategy depends on the specific research question, the properties of the target protein, and the desired downstream application.

There are three primary strategies for labeling proteins with chromophores:

-

Chemical Labeling: This approach utilizes reactive chemical groups on the chromophore that specifically target and covalently bind to certain amino acid side chains on the protein.[4] Common targets include the primary amines of lysine residues and the N-terminus, as well as the sulfhydryl groups of cysteine residues.[4][5] Chemical labeling is a versatile and widely used method due to the availability of a vast array of chromophores with different reactive functionalities.[4]

-

Enzymatic Labeling: In this method, enzymes are used to catalyze the site-specific attachment of a label to a protein.[6] This technique offers high specificity as the enzyme recognizes a particular amino acid sequence or structure on the target protein.[6]

-

Genetic Labeling (Fusion Proteins): This strategy involves genetically fusing the coding sequence of a fluorescent protein (e.g., Green Fluorescent Protein, GFP) to the gene of the protein of interest.[7] The resulting fusion protein is expressed with the fluorescent tag intrinsically attached. While offering excellent specificity and suitability for in-vivo studies, the large size of fluorescent proteins can sometimes interfere with the function of the target protein.[7][8]

This guide will focus on the widely applicable and versatile methods of chemical labeling.

Key Chemistries for Covalent Protein Labeling

The success of chemical labeling hinges on the selective reaction between a functional group on the chromophore and a target residue on the protein. Two of the most robust and commonly employed chemistries are N-hydroxysuccinimide (NHS) ester and maleimide chemistry.

Amine-Reactive Labeling: NHS Esters

N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, which are present on the side chains of lysine residues and at the N-terminus of proteins.[9][10] The reaction, which forms a stable amide bond, is most efficient at a slightly alkaline pH of 8.3-8.5.[4]

Thiol-Reactive Labeling: Maleimides

Maleimide chemistry targets the sulfhydryl (thiol) groups of cysteine residues. This reaction is highly specific and proceeds efficiently at a neutral pH range of 6.5-7.5, forming a stable thioether bond.[11] Cysteine residues are often less abundant on the protein surface than lysines, allowing for more site-specific labeling.[7]

Quantitative Data for Common Chromophores

The selection of a chromophore is dictated by the experimental requirements, including the desired wavelength of excitation and emission, brightness, and photostability. The following tables summarize key quantitative data for commonly used classes of chromophores.

Table 1: Properties of Common Amine-Reactive Chromophores (NHS Esters)

| Chromophore Class | Example | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Fluorescein | FITC | ~495 | ~518 | ~75,000 | ~0.9 |

| Rhodamine | TRITC | ~547 | ~572 | ~85,000 | ~0.3 |

| Cyanine | Cy3 | ~550 | ~570 | ~150,000 | ~0.15 |

| Cyanine | Cy5 | ~650 | ~670 | ~250,000 | ~0.2 |

| Alexa Fluor | Alexa Fluor 488 | ~494 | ~517 | ~71,000 | ~0.92 |

| Alexa Fluor | Alexa Fluor 555 | ~556 | ~573 | ~150,000 | ~0.1 |

| Alexa Fluor | Alexa Fluor 647 | ~650 | ~668 | ~239,000 | ~0.33 |

Table 2: Properties of Common Thiol-Reactive Chromophores (Maleimides)

| Chromophore Class | Example | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Fluorescein | Fluorescein-5-Maleimide | ~492 | ~516 | ~83,000 | ~0.9 |

| Rhodamine | TMRM | ~549 | ~573 | ~95,000 | ~0.4 |

| Cyanine | Cy3 Maleimide | ~550 | ~570 | ~150,000 | ~0.15 |

| Cyanine | Cy5 Maleimide | ~650 | ~670 | ~250,000 | ~0.2 |

| Alexa Fluor | Alexa Fluor 488 C5 Maleimide | ~493 | ~519 | ~72,000 | ~0.92 |

| Alexa Fluor | Alexa Fluor 555 C2 Maleimide | ~555 | ~565 | ~150,000 | ~0.1 |

| Alexa Fluor | Alexa Fluor 647 C2 Maleimide | ~650 | ~665 | ~239,000 | ~0.33 |

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for NHS ester and maleimide labeling of proteins.

Protocol: Amine-Reactive Labeling with NHS Esters

This protocol is a general guideline for labeling proteins with amine-reactive NHS ester dyes.[7][12] Optimization may be required for specific proteins and dyes.

Materials:

-

Purified protein (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5)[4]

-

NHS ester-functionalized chromophore

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography) or dialysis cassette

-

Spectrophotometer

Procedure:

-

Prepare the Protein Solution: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer at pH 8.3-8.5.[4] Buffers containing primary amines, such as Tris, should be avoided in the labeling reaction.[4]

-

Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[4]

-

Perform the Labeling Reaction:

-

Calculate the required amount of NHS ester. A molar excess of 8-10 fold of dye to protein is a good starting point for mono-labeling.[4]

-

Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[4][7]

-

-

Stop the Reaction (Optional): The reaction can be stopped by adding a quenching reagent that contains primary amines, such as Tris or lysine, to a final concentration of 50-100 mM.[13]

-

Purify the Conjugate: Remove the unreacted dye and byproducts by size-exclusion chromatography or dialysis.[4]

-

Characterize the Labeled Protein: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and at the absorbance maximum of the dye.[13][14]

Protocol: Thiol-Reactive Labeling with Maleimides

This protocol provides a general procedure for labeling proteins with thiol-reactive maleimide dyes.[11][15]

Materials:

-

Purified protein (1-10 mg/mL) in a thiol-free buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[15]

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

-

Maleimide-functionalized chromophore

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Purification column (e.g., size-exclusion chromatography) or dialysis cassette

-

Spectrophotometer

Procedure:

-

Prepare the Protein Solution: Dissolve the protein to a concentration of 1-10 mg/mL in a degassed, thiol-free buffer at pH 7.0-7.5.[15]

-

Reduce Disulfide Bonds (Optional): If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to make them available for labeling. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[11]

-

Prepare the Dye Stock Solution: Allow the vial of the maleimide dye to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[11]

-

Perform the Labeling Reaction:

-

Add the dye stock solution to the protein solution to achieve a 10-20 fold molar excess of dye to protein.[16]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[11] The reaction should be carried out in an inert gas atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[11]

-

-

Purify the Conjugate: Remove unreacted dye using size-exclusion chromatography, dialysis, or HPLC.[15][16]

-

Characterize the Labeled Protein: Determine the degree of labeling (DOL) using spectrophotometry.[16]

Application in Drug Development: Visualizing GPCR Signaling

Chromophoric labeling is a powerful tool in drug discovery and development, enabling the visualization and quantification of drug-target interactions.[17] For example, labeling a G-protein coupled receptor (GPCR) or its interacting partners can allow researchers to monitor the signaling cascade upon ligand binding.[18][19]

Troubleshooting Common Issues

Table 3: Common Problems and Solutions in Protein Labeling

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Incorrect pH of the reaction buffer. | Verify the pH of the buffer is optimal for the chosen chemistry (8.3-8.5 for NHS esters, 6.5-7.5 for maleimides).[4][11] |

| Inactive labeling reagent due to hydrolysis. | Prepare fresh dye stock solutions immediately before use. Store dyes properly, protected from moisture.[20] | |

| Presence of interfering substances in the protein buffer (e.g., Tris for NHS esters). | Perform buffer exchange into a suitable labeling buffer before the reaction.[20] | |

| Insufficient molar excess of the dye. | Increase the molar ratio of dye to protein in the labeling reaction.[20] | |

| Protein Precipitation | High hydrophobicity of the chromophore. | Use a more hydrophilic version of the dye if available. Reduce the degree of labeling.[16][21] |

| Protein instability at the labeling pH. | Test a range of pH values within the optimal range for the chemistry. Add stabilizing agents like glycerol (note: this may reduce labeling efficiency).[12] | |

| High concentration of organic solvent (DMSO/DMF). | Keep the volume of the dye stock solution to a minimum, typically less than 10% of the total reaction volume.[21] | |

| Loss of Protein Activity | Labeling of critical residues in the active or binding site. | If using NHS esters, consider switching to maleimide chemistry to target less abundant cysteines. Perform site-directed mutagenesis to introduce a cysteine at a non-critical location.[22] |

| Over-labeling of the protein. | Reduce the molar excess of the dye to achieve a lower degree of labeling (ideally 1-2 labels per protein).[22] | |

| Denaturation of the protein during labeling. | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[7] |

Conclusion

Chromophoric labeling of proteins is an indispensable technique for researchers in life sciences and drug development. By carefully selecting the appropriate labeling chemistry, chromophore, and reaction conditions, scientists can generate powerful tools to investigate protein function with high sensitivity and specificity. This guide provides the foundational knowledge and practical protocols to successfully implement these methods, paving the way for new discoveries in cellular and molecular biology.

References

- 1. Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. abcam.com [abcam.com]

- 4. Degree of labeling (DOL) step by step [abberior.rocks]

- 5. researchgate.net [researchgate.net]

- 6. Флуорофоры [ru.lumiprobe.com]

- 7. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lumiprobe.com [lumiprobe.com]

- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 12. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]

- 13. support.nanotempertech.com [support.nanotempertech.com]

- 14. spectra.arizona.edu [spectra.arizona.edu]

- 15. Reddit - The heart of the internet [reddit.com]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. ZEISS Microscopy Online Campus | Introduction to Fluorescent Proteins [zeiss-campus.magnet.fsu.edu]

- 19. researchgate.net [researchgate.net]

- 20. Effects of fluorophore attachment on protein conformation and dynamics studied by spFRET and NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 21. help.lumiprobe.com [help.lumiprobe.com]

- 22. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]

Methodological & Application

Application Notes and Protocols: Labeling Proteins with Bis(2,4-dinitrophenyl)-L-histidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The labeling of proteins with specific chemical tags is a cornerstone of biochemical and pharmaceutical research, enabling the study of protein structure, function, and interactions. Bis(2,4-dinitrophenyl)-L-histidine is a derivative formed by the reaction of L-histidine with 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent.[1][2] This labeling process targets the α-amino group and the imidazole ring of histidine residues, as well as the N-terminus of the protein. The resulting dinitrophenyl (DNP) group is a robust chromophore and a hapten, making it valuable for a range of detection and analysis techniques.

Historically, DNFB was instrumental in the first sequencing of a protein, insulin, by Frederick Sanger.[1][2] Today, DNP labeling remains a versatile tool for various applications, including:

-

N-terminal protein and peptide sequencing: The stability of the DNP-amino acid bond to acid hydrolysis allows for the identification of the N-terminal residue.[1][3]

-

Immunological studies: The DNP group acts as a potent hapten, capable of eliciting an antibody response when conjugated to a carrier protein. This is widely used in immunological assays and for studying antibody-antigen interactions.

-

Spectrophotometric quantification: The DNP group has a distinct absorbance spectrum, which can be utilized for colorimetric detection and quantification of labeled proteins.[1]

-

Analysis of protein cross-linking: In conjunction with mass spectrometry, DNP labeling can be used to identify and characterize cross-linked peptides within a protein or protein complex.[4]

This document provides a detailed protocol for the labeling of proteins with this compound through the use of DNFB and outlines methods for the characterization and quantification of the resulting labeled protein.

Principle of the Reaction

The labeling of proteins with DNFB occurs via a nucleophilic aromatic substitution reaction. The primary and secondary amine groups on the protein, specifically the N-terminal α-amino group and the imidazole nitrogen of histidine residues, act as nucleophiles. These nucleophiles attack the electron-deficient aromatic ring of DNFB at the fluorine-bearing carbon, leading to the displacement of the fluoride ion and the formation of a stable covalent bond. The reaction is typically carried out under mild alkaline conditions to ensure the deprotonation of the amino groups, thereby increasing their nucleophilicity.

The reaction with a histidine residue results in the formation of this compound, where one DNP group is attached to the α-amino group and another to a nitrogen atom in the imidazole ring.

Experimental Protocols

Materials and Reagents

-

Protein of interest

-

2,4-Dinitrofluorobenzene (DNFB, Sanger's reagent)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis tubing or desalting columns

-

Spectrophotometer

-

HPLC system (optional)

-

Mass spectrometer (optional)

Protein Preparation

-

Dissolve the protein of interest in a suitable buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.0-8.5. The optimal protein concentration may vary depending on the specific protein but a starting concentration of 1-10 mg/mL is recommended.

-

Ensure the buffer is free of any primary or secondary amines (e.g., Tris buffer) that could compete with the protein for reaction with DNFB.

Protein Labeling with DNFB

-

Prepare a fresh solution of DNFB in a water-miscible organic solvent, such as ethanol. A typical starting concentration is 1-5% (w/v).

-

While gently stirring, add the DNFB solution dropwise to the protein solution. The molar ratio of DNFB to protein should be optimized for each specific protein and desired degree of labeling. A starting point is a 5 to 20-fold molar excess of DNFB.

-

Incubate the reaction mixture at room temperature for 1-2 hours with continuous gentle stirring. Protect the reaction from light, as DNP derivatives can be light-sensitive.

-

The reaction can be quenched by the addition of a small molecule containing a primary amine, such as Tris buffer, to consume any unreacted DNFB.

Purification of the Labeled Protein

-

Following the labeling reaction, the unreacted DNFB and by-products must be removed. This can be achieved by:

-

Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) at 4°C with several buffer changes over 24-48 hours.

-

Gel Filtration/Desalting Columns: For faster removal of small molecules, use a desalting column (e.g., Sephadex G-25) equilibrated with the desired buffer.

-

-

After purification, the labeled protein can be concentrated if necessary using standard methods such as ultrafiltration.

Characterization and Quantification

Spectrophotometric Quantification:

-

Measure the absorbance of the purified DNP-labeled protein solution at 280 nm and the characteristic absorbance maximum of the DNP group (typically around 360 nm).

-

The concentration of the protein can be determined using the Beer-Lambert law, correcting for the absorbance of the DNP group at 280 nm.

-

The degree of labeling (moles of DNP per mole of protein) can be estimated by using the molar extinction coefficient of the DNP group.

Chromatographic and Mass Spectrometric Analysis:

-

HPLC: Reversed-phase HPLC can be used to assess the purity of the labeled protein and to separate different labeled species.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the labeled protein, providing a more accurate measure of the degree of labeling.[4] Peptide mapping following proteolytic digestion can identify the specific sites of DNP modification.[4]

Quantitative Data Summary

The efficiency of protein labeling with DNFB can be influenced by several factors including the concentration of reactants, pH, temperature, and reaction time. The following table provides a template for summarizing the quantitative data from a typical labeling experiment.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Protein Concentration | 5 mg/mL | 5 mg/mL | 10 mg/mL |

| DNFB:Protein Molar Ratio | 5:1 | 10:1 | 10:1 |

| Reaction pH | 8.0 | 8.5 | 8.5 |

| Reaction Time | 1 hour | 2 hours | 2 hours |

| Degree of Labeling (mol DNP/mol protein) | e.g., 1.2 | e.g., 2.5 | e.g., 2.8 |

| Protein Recovery (%) | e.g., 85% | e.g., 80% | e.g., 75% |

Visualizations

Chemical Reaction Workflow

Caption: Experimental workflow for labeling proteins with DNFB.

Logical Relationship in DNP Labeling

Caption: Logical diagram of the DNP labeling reaction mechanism.

Applications in Drug Development

The use of DNFB to label proteins and peptides is a valuable technique in the field of drug development.

-

Vaccine Development: DNP-labeled proteins are frequently used as model antigens to study the efficacy of adjuvants and vaccine delivery systems. The strong immunogenicity of the DNP hapten allows for a robust and easily measurable immune response.

-

Pharmacokinetic Studies: While less common for in-vivo tracking due to the bulky nature of the DNP group, radiolabeled DNFB can be used in preclinical studies to determine the biodistribution and metabolism of a protein therapeutic.[5]

-

High-Throughput Screening: The colorimetric properties of the DNP group can be adapted for high-throughput screening assays to identify inhibitors of protein-protein interactions or enzyme activity.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Labeling Efficiency | Suboptimal pH | Ensure the reaction pH is between 8.0 and 8.5. |

| Inactive DNFB | Use a fresh solution of DNFB. | |

| Competing nucleophiles in the buffer | Use a buffer free of primary or secondary amines. | |

| Protein Precipitation | High concentration of organic solvent | Add the DNFB solution slowly and with gentle stirring. |

| Excessive labeling | Reduce the DNFB:protein molar ratio or the reaction time. | |

| High Background in Assays | Incomplete removal of unreacted DNFB | Ensure thorough purification by dialysis or gel filtration. |

Conclusion

The labeling of proteins with this compound using DNFB is a well-established and versatile technique. It offers a straightforward method for introducing a chromogenic and immunogenic tag onto a protein of interest. While newer labeling technologies with higher specificity and milder reaction conditions are available, the simplicity, cost-effectiveness, and robustness of DNP labeling ensure its continued relevance in biochemical research and drug development. Careful optimization of the reaction conditions and thorough purification of the labeled product are critical for obtaining reliable and reproducible results.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]

- 3. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein cross-links: universal isolation and characterization by isotopic derivatization and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conjugation of dinitrofluorobenzene to plasma proteins in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Step-by-Step Guide for Peptide Mapping using DNP-Histidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide mapping is a critical analytical technique for the comprehensive characterization of protein therapeutics. It provides detailed information about the primary structure of a protein, including confirmation of the amino acid sequence and identification of post-translational modifications (PTMs). Chemical labeling of specific amino acid residues prior to mass spectrometry analysis can enhance the detection and quantification of surface-accessible and reactive sites, offering insights into protein conformation, folding, and interactions.

This application note provides a detailed, step-by-step guide for performing peptide mapping with a specific focus on the chemical labeling of histidine residues using 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's Reagent. The dinitrophenyl (DNP) group covalently attaches to the imidazole ring of histidine, introducing a stable tag that can be readily detected by mass spectrometry. This method allows for the identification and relative quantification of histidine-containing peptides, providing valuable information on histidine accessibility and reactivity within a protein.

Principle

The workflow integrates a chemical labeling step into the standard bottom-up proteomics approach. The protein of interest is first reacted with FDNB under controlled conditions to label accessible histidine residues. The DNP-labeled protein is then subjected to denaturation, reduction, alkylation, and enzymatic digestion. The resulting peptide mixture, containing both labeled and unlabeled peptides, is analyzed by liquid chromatography-mass spectrometry (LC-MS). The DNP group introduces a specific mass shift of +166 Da to the modified histidine-containing peptides, enabling their identification. By comparing the ion intensities of the DNP-labeled peptides to their unlabeled counterparts, the relative extent of histidine modification can be quantified.

Experimental Protocols

Materials

-

Protein of interest

-

1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger's Reagent)

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Tris-HCl buffer

-

Trypsin (mass spectrometry grade)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

Reversed-phase C18 column

Protocol 1: DNP-Labeling of Histidine Residues

-

Protein Solubilization : Dissolve the protein of interest in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) to a final concentration of 1-2 mg/mL.

-

FDNB Labeling :

-

Prepare a fresh 100 mM stock solution of FDNB in acetonitrile.

-

Add FDNB to the protein solution to a final concentration of 10 mM. The optimal concentration may need to be determined empirically for each protein.

-

Incubate the reaction mixture for 1 hour at room temperature with gentle agitation, protected from light.

-

-

Quenching : Quench the reaction by adding a final concentration of 20 mM DTT to consume excess FDNB. Incubate for 15 minutes at room temperature.

-

Buffer Exchange : Remove excess reagents by buffer exchange into 8 M urea in 100 mM Tris-HCl, pH 8.0, using a desalting column or dialysis.

Protocol 2: Sample Preparation for Mass Spectrometry

-

Denaturation : The protein is already in 8 M urea from the previous step, which ensures denaturation.

-

Reduction : Add DTT to the denatured protein solution to a final concentration of 10 mM. Incubate for 30 minutes at 37°C.

-

Alkylation : Add IAA to a final concentration of 25 mM. Incubate for 20 minutes at room temperature in the dark.

-

Quenching : Add DTT to a final concentration of 10 mM to quench the excess IAA. Incubate for 15 minutes at room temperature in the dark.

-

Digestion :

-

Dilute the sample with 100 mM Tris-HCl, pH 8.0, to reduce the urea concentration to less than 2 M.

-

Add trypsin at a 1:50 (enzyme:protein) ratio (w/w).

-

Incubate overnight at 37°C.

-

-

Acidification : Stop the digestion by adding formic acid to a final concentration of 0.1%.

-

Desalting : Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's protocol. Elute the peptides with 50% acetonitrile, 0.1% formic acid.

-

Drying : Dry the desalted peptides in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis

-

Reconstitution : Reconstitute the dried peptides in 0.1% formic acid in water.

-

LC Separation :

-

Inject the peptide sample onto a C18 reversed-phase column.

-

Separate the peptides using a linear gradient of acetonitrile in 0.1% formic acid. A typical gradient might be from 2% to 40% acetonitrile over 60 minutes.

-

-

Mass Spectrometry :

-

Acquire mass spectra in a data-dependent acquisition (DDA) mode.

-

Set the mass spectrometer to perform a full scan followed by MS/MS scans of the most intense precursor ions.

-

Include the expected mass of the DNP modification (+166.0011 Da on histidine) as a variable modification in the search parameters.

-

Data Presentation

The following tables present simulated quantitative data from a peptide mapping experiment using DNP-histidine labeling.

Table 1: Identification of a DNP-Labeled Histidine-Containing Peptide

| Parameter | Unlabeled Peptide | DNP-Labeled Peptide |

| Peptide Sequence | GAHKILV | GAH(DNP)KILV |

| Theoretical Monoisotopic Mass (Da) | 777.4890 | 943.4901 |

| Observed [M+H]+ (m/z) | 778.4963 | 944.4974 |

| Mass Error (ppm) | 1.67 | 1.38 |

| Retention Time (min) | 25.4 | 28.1 |

Table 2: Relative Quantification of Histidine Modification